molecular formula C6H2BrFN2 B1378380 6-Bromo-5-fluoropicolinonitrile CAS No. 1416713-45-5

6-Bromo-5-fluoropicolinonitrile

Cat. No. B1378380
CAS RN: 1416713-45-5
M. Wt: 201 g/mol
InChI Key: QWTMUISIEIYTKS-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoropicolinonitrile is a chemical compound with the molecular formula C6H2BrFN2 . It is used in research and has been mentioned in various scientific literature .


Synthesis Analysis

The synthesis of compounds similar to 6-Bromo-5-fluoropicolinonitrile, such as 6-bromo-imidazo[4,5-b]pyridine derivatives, has been reported in the literature . The synthesis involves the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-fluoropicolinonitrile consists of a picolinonitrile core with bromine and fluorine substituents . The average mass of the molecule is 200.996 Da, and the monoisotopic mass is 199.938538 Da .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

6-Bromo-5-fluoropicolinonitrile serves as a pivotal intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the development of novel quinoline derivatives with significant potential in anticancer drug discovery. The compound's unique halogenated structure facilitates diverse chemical transformations, leading to the synthesis of compounds with promising biological activities, including anticancer properties (El-Agrody et al., 2012).

Development of Imaging Agents

In the field of diagnostic imaging, 6-Bromo-5-fluoropicolinonitrile plays a role in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). These compounds are designed to target specific receptors or biological markers in the body, providing valuable insights into various diseases. For example, it has contributed to the development of high-affinity σ2-receptor ligands, which are of interest due to the receptor's upregulation in proliferating tumor cells, suggesting potential applications in tumor imaging and therapy (Rowland et al., 2006).

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds derived from 6-Bromo-5-fluoropicolinonitrile. Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives synthesized from this intermediate have exhibited antimicrobial properties. The structural diversity obtained from the halogenated picolinonitrile allows for the exploration of a wide range of biological activities, including potent antimicrobial effects against various strains of bacteria and fungi (Ansari & Khan, 2017).

Contribution to Organic Synthesis Methodology

The compound has also found application in the development of new synthetic methodologies for organic chemistry. For example, it has been used in versatile synthesis approaches for creating 3,5-disubstituted 2-fluoropyridines and 2-pyridones, showcasing its role in facilitating the construction of complex organic frameworks. Such methodologies are crucial for the efficient synthesis of molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Sutherland & Gallagher, 2003).

Enabling Chemical Transformations

Finally, 6-Bromo-5-fluoropicolinonitrile's incorporation into advanced chemical transformations underscores its importance in organic synthesis. It has been instrumental in the synthesis of 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, highlighting its versatility in enabling a variety of chemical reactions that yield pharmacologically relevant structures with antitumor activities (El-Agrody et al., 2012).

properties

IUPAC Name

6-bromo-5-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTMUISIEIYTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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